3-(4-ethoxyphenyl)-1H-pyrazol-5-ol

CAS No.:

Cat. No.: VC10588626

Molecular Formula: C11H12N2O2

Molecular Weight: 204.22 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C11H12N2O2 |

|---|---|

| Molecular Weight | 204.22 g/mol |

| IUPAC Name | 5-(4-ethoxyphenyl)-1,2-dihydropyrazol-3-one |

| Standard InChI | InChI=1S/C11H12N2O2/c1-2-15-9-5-3-8(4-6-9)10-7-11(14)13-12-10/h3-7H,2H2,1H3,(H2,12,13,14) |

| Standard InChI Key | YQMOIHHEQMEXCI-UHFFFAOYSA-N |

| SMILES | CCOC1=CC=C(C=C1)C2=CC(=O)NN2 |

| Canonical SMILES | CCOC1=CC=C(C=C1)C2=CC(=O)NN2 |

Introduction

Structural and Chemical Overview

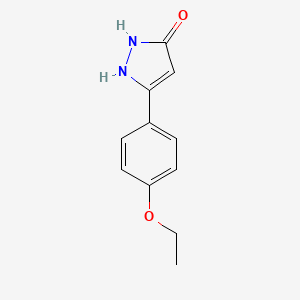

3-(4-Ethoxyphenyl)-1H-pyrazol-5-ol (IUPAC name: 5-hydroxy-3-(4-ethoxyphenyl)-1H-pyrazole) belongs to the pyrazole family, a class of heterocyclic aromatic organic compounds containing two adjacent nitrogen atoms. Its molecular formula is C₁₁H₁₂N₂O₂, with a molecular weight of 204.23 g/mol and an exact mass of 204.0899 g/mol. Key features include:

-

Pyrazole core: A five-membered ring with nitrogen atoms at positions 1 and 2.

-

4-Ethoxyphenyl substituent: A benzene ring substituted with an ethoxy (-OCH₂CH₃) group at the para position, attached to the pyrazole at position 3.

-

Hydroxyl group: Positioned at carbon 5, contributing to hydrogen-bonding capacity and acidity (pKa ≈ 8–10 for similar pyrazol-5-ols) .

Table 1: Physicochemical Properties

| Property | Value |

|---|---|

| Molecular Formula | C₁₁H₁₂N₂O₂ |

| Molecular Weight | 204.23 g/mol |

| Exact Mass | 204.0899 g/mol |

| Calculated LogP | 1.85 (Moderate lipophilicity) |

| Topological Polar Surface Area | 58.7 Ų |

| Hydrogen Bond Donors | 2 (OH and NH groups) |

The ethoxy group enhances lipid solubility compared to simpler pyrazol-5-ols (e.g., 3,4-dimethyl-1H-pyrazol-5-ol, LogP 0.73) , potentially improving membrane permeability in biological systems.

Synthetic Methodologies

Three-Component Condensation

A scalable route involves the one-pot condensation of 4-ethoxybenzaldehyde, ethyl acetoacetate, and hydrazine hydrate under solvent-free conditions. This method, adapted from Zhou and Zhang’s work on bis-pyrazol-5-ols , employs the acidic ionic liquid [Et₃NH][HSO₄] as a recyclable catalyst.

Reaction Conditions:

-

Catalyst: [Et₃NH][HSO₄] (10 mol%).

-

Temperature: 90°C.

-

Time: 35–60 minutes.

Mechanistic Pathway:

-

Formation of 5-pyrazolone: Hydrazine reacts with ethyl acetoacetate to form 3-methyl-1H-pyrazol-5-one.

-

Knoevenagel Condensation: 4-ethoxybenzaldehyde undergoes nucleophilic attack by the pyrazolone, facilitated by protonation of the aldehyde carbonyl.

Table 2: Comparative Synthesis Strategies

| Method | Catalyst | Yield (%) | Time (min) |

|---|---|---|---|

| Ionic liquid catalysis | [Et₃NH][HSO₄] | 80–85 | 35–60 |

| Solvent-free thermal | None (autocatalyzed) | <10 | 210 |

Industrial and Chemical Applications

Coordination Chemistry

Pyrazol-5-ols act as bidentate ligands, forming stable complexes with transition metals (e.g., Cu²⁺, Fe³⁺). These complexes are explored for catalysis and materials science.

Agrochemical Intermediates

The compound serves as a precursor for herbicides and pesticides. Its ethoxy group aids in soil penetration, enhancing efficacy .

Future Research Directions

-

Synthetic Optimization: Develop microwave-assisted or flow chemistry protocols to reduce reaction time.

-

Biological Screening: Evaluate anticancer activity against NCI-60 cell lines.

-

Drug Delivery Systems: Encapsulate in liposomes to improve bioavailability.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume